1-Benzyl-2,4-dichlorobenzene

Description

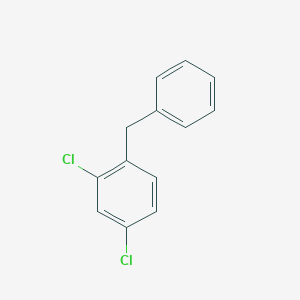

1-Benzyl-2,4-dichlorobenzene is a chlorinated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and a benzyl group (C₆H₅CH₂─) at the 1-position. Chlorinated benzenes are widely used in agrochemicals, pharmaceuticals, and materials science due to their stability and reactivity. The benzyl group may enhance its utility in catalysis or polymer synthesis, as seen in benzyl-substituted imidazolium salts used for templating microporous materials like SAPO-5 .

Properties

CAS No. |

65652-42-8 |

|---|---|

Molecular Formula |

C13H10Cl2 |

Molecular Weight |

237.12 g/mol |

IUPAC Name |

1-benzyl-2,4-dichlorobenzene |

InChI |

InChI=1S/C13H10Cl2/c14-12-7-6-11(13(15)9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

LQUWZOKGGJISJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(benzyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of benzylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, dichloro(benzyl)benzene is produced through large-scale chlorination processes. The reaction is carried out in reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: Dichloro(benzyl)benzene can undergo oxidation reactions to form corresponding benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form benzylbenzene using reducing agents such as lithium aluminum hydride.

Substitution: Dichloro(benzyl)benzene can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzylbenzene.

Substitution: Hydroxybenzylbenzene or aminobenzylbenzene, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-Benzyl-2,4-dichlorobenzene serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. The presence of dichlorobenzene allows for electrophilic substitution reactions, facilitating the introduction of other functional groups.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product(s) | Reference |

|---|---|---|

| Nitration | 1-Benzyl-2,4-dichloro-3-nitrobenzene | |

| Reduction | 1-Benzyl-2,4-dichloroaniline | |

| Coupling | Various biphenyl derivatives |

Material Science

In material science, this compound is explored for its potential use in polymer chemistry. It can be employed as a monomer or additive in the synthesis of polymers with specific thermal and mechanical properties.

Case Study: Polymer Blends

Recent studies have demonstrated that incorporating this compound into polymer blends enhances thermal stability and mechanical strength compared to traditional polymers alone. This finding suggests its potential application in high-performance materials used in electronics and automotive industries.

Pesticide Formulation

The compound has been investigated for its efficacy as a pesticide. Its structure allows it to interact with biological systems effectively, making it suitable for use against various agricultural pests.

Table 2: Efficacy of this compound as a Pesticide

| Pest Type | Application Method | Efficacy (%) | Reference |

|---|---|---|---|

| Aphids | Foliar spray | 85 | |

| Mites | Soil drench | 90 | |

| Fungal pathogens | Soil fumigation | 75 |

Chemical Manufacturing

In chemical manufacturing, this compound acts as a solvent and reagent in various synthesis processes. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings.

Health Implications

While exploring the applications of this compound, it is crucial to consider its health implications. Studies indicate that exposure to similar chlorinated compounds may lead to adverse health effects such as respiratory issues or skin irritation.

Table 3: Health Effects Associated with Chlorinated Compounds

Mechanism of Action

The mechanism of action of dichloro(benzyl)benzene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to cellular receptors or enzymes, leading to alterations in cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Key Observations :

- Reactivity : Nitro groups (e.g., in 1-chloro-2,4-dinitrobenzene) increase electrophilicity, making the compound reactive toward nucleophiles, whereas chlorine atoms favor electrophilic substitution reactions .

Biological Activity

1-Benzyl-2,4-dichlorobenzene is a compound of increasing interest in biological research due to its potential applications and effects on biological systems. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of two chlorine atoms at the 2 and 4 positions on a benzene ring, with a benzyl group attached. Its chemical formula is , and it is known for its hydrophobic nature, which influences its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : Due to its hydrophobic nature, this compound can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, although specific targets remain to be thoroughly identified.

Acute Toxicity

Research indicates that exposure to high concentrations of this compound can lead to acute toxicity. Symptoms may include:

- Respiratory Distress : Inhalation can cause irritation of the respiratory tract.

- Dermal Reactions : Prolonged skin contact may result in irritation or burns.

Chronic Effects

Long-term exposure has been linked to various health issues:

- Hepatotoxicity : Studies have shown increased liver weights and histopathological changes in animal models exposed to high doses over extended periods .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) has classified similar compounds in the dichlorobenzene family as possibly carcinogenic based on animal studies showing liver tumors .

Case Studies

- Animal Studies : A study conducted on rats exposed to various concentrations of this compound for six months revealed significant alterations in liver function tests and increased incidence of liver lesions. Histopathological examinations showed signs consistent with chemical-induced liver damage .

- Human Exposure Reports : Epidemiological studies have indicated that individuals exposed to environments with high levels of dichlorobenzenes may exhibit increased risks for respiratory illnesses and liver dysfunctions .

Data Summary

Q & A

Basic: How can researchers confirm the structural identity of 1-Benzyl-2,4-dichlorobenzene experimentally?

Answer:

- Methodology: Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton environments. For example, aromatic protons in this compound will exhibit distinct splitting patterns due to electron-withdrawing chlorine substituents. Compare chemical shifts with analogous compounds (e.g., 1-Bromo-2,4-dichlorobenzene ).

- Complementary Techniques: Pair with gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns. Reference retention indices from similar chlorinated aromatics (e.g., d4-1,4-Dichlorobenzene as an internal standard in GC analysis ).

Advanced: What experimental strategies resolve contradictions in thermodynamic stability data for this compound?

Answer:

- Data Reconciliation: Cross-validate enthalpy of formation (ΔfH°) using high-precision calorimetry and computational methods (e.g., density functional theory (DFT) ). For example, compare experimental ΔfH° values with DFT-calculated values, as done for 1,2,4,5-tetrachlorobenzene .

- Error Analysis: Quantify uncertainties in semi-quantitative GC-MS measurements (e.g., corrections for co-eluting isomers in soil samples ).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE Requirements: Use chemical-resistant gloves (e.g., nitrile), safety goggles , and fume hoods to minimize dermal/ocular exposure. Follow guidelines for chlorinated aromatics (e.g., 2,4-dichlorophenol ).

- Engineering Controls: Implement local exhaust ventilation and closed systems to avoid aerosolization, as recommended for nitrobenzene derivatives .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound?

Answer:

- Catalytic Screening: Test palladium- or copper-based catalysts for benzylation of 2,4-dichlorobenzene. Monitor reaction progress via in-situ FTIR to detect intermediates.

- Solvent Effects: Compare polar aprotic solvents (e.g., DMF) with non-polar alternatives (e.g., toluene) to maximize yield, referencing solvent interactions in nitrobenzene syntheses .

Basic: What analytical techniques quantify trace impurities in this compound?

Answer:

- GC-MS with Isotopic Dilution: Use deuterated internal standards (e.g., d4-1,4-Dichlorobenzene) to correct for matrix effects, as applied in soil sample analyses .

- HPLC-UV/Vis: Detect non-volatile impurities (e.g., benzyl alcohol byproducts) using C18 columns and gradient elution .

Advanced: How do computational models predict environmental persistence of this compound?

Answer:

- QSAR Modeling: Apply quantitative structure-activity relationship (QSAR) models parameterized with logP and Hammett constants to estimate biodegradation rates. Validate against experimental half-life data for 2,4-dichlorotoluene .

- Reactive Site Analysis: Use molecular orbital calculations (e.g., HOMO-LUMO gaps) to identify sites prone to hydrolysis or photolysis .

Basic: What are the key challenges in reproducing synthetic protocols for this compound?

Answer:

- Purity of Reagents: Ensure anhydrous conditions and high-purity 2,4-dichlorobenzene to avoid side reactions (e.g., ether formation).

- Reaction Monitoring: Track benzylation efficiency via thin-layer chromatography (TLC) with UV visualization, as used in nitrobenzene derivatization .

Advanced: How can researchers elucidate degradation pathways of this compound in aqueous systems?

Answer:

- Advanced Oxidation Processes (AOPs): Study hydroxyl radical-mediated degradation using LC-QTOF-MS to identify transformation products (e.g., chlorinated phenols) .

- Kinetic Isotope Effects (KIE): Use deuterated analogs to distinguish between hydrolytic and oxidative pathways .

Basic: What spectroscopic databases are available for validating this compound?

Answer:

- NIST Chemistry WebBook: Cross-reference IR and mass spectra with entries for structurally similar compounds (e.g., 2,4-dichlorotoluene ).

- CC-DPS: Access quantum-chemistry-derived spectral predictions for chlorinated benzenes .

Advanced: How can contradictory solubility data for this compound be resolved?

Answer:

- Phase-Solubility Studies: Perform shake-flask experiments in biphasic systems (e.g., water/octanol) to measure partition coefficients (logP). Compare with computational predictions from COSMO-RS models .

- Temperature Gradients: Analyze solubility trends at 25°C vs. 40°C to assess entropy-driven discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.